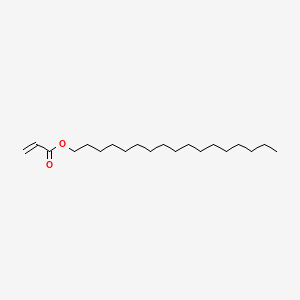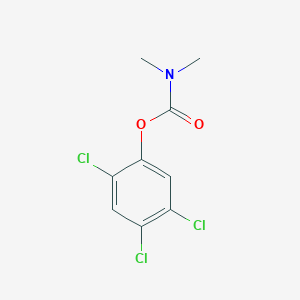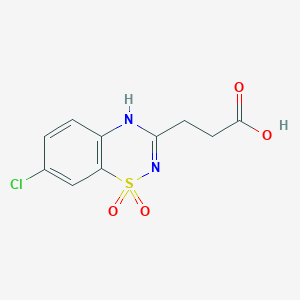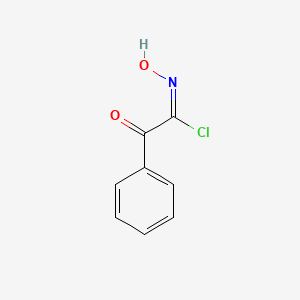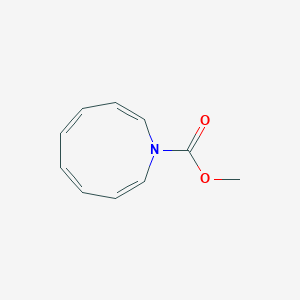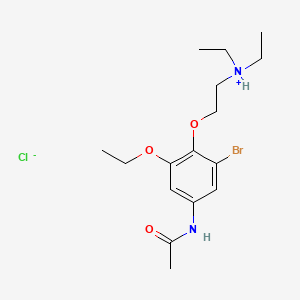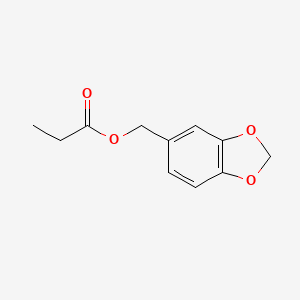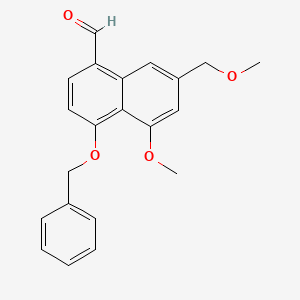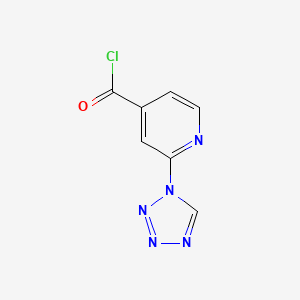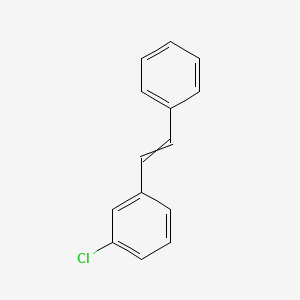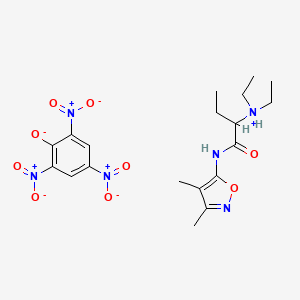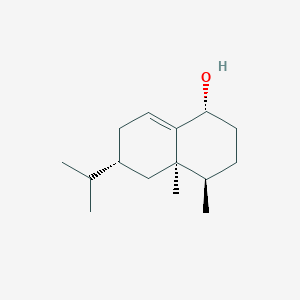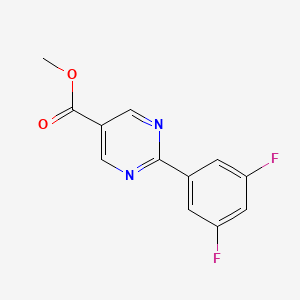
2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a pyrimidine ring substituted with a 3,5-difluorophenyl group and a carboxylic acid methyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable pyrimidine precursor under specific conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The presence of the difluorophenyl group enhances its binding affinity and specificity towards these targets . The pyrimidine ring structure allows for versatile interactions with biological macromolecules, contributing to its efficacy.
Comparaison Avec Des Composés Similaires
- 2-(3,5-Difluorophenyl)pyrimidine-4-carboxylic acid methyl ester
- 2-(3,5-Difluorophenyl)pyridine-5-carboxylic acid methyl ester
- 2-(3,5-Difluorophenyl)quinoline-5-carboxylic acid methyl ester
Comparison: Compared to these similar compounds, 2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester exhibits unique properties due to the specific positioning of the carboxylic acid methyl ester group on the pyrimidine ring. This positioning influences its reactivity and binding interactions, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C12H8F2N2O2 |
|---|---|
Poids moléculaire |
250.20 g/mol |
Nom IUPAC |
methyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H8F2N2O2/c1-18-12(17)8-5-15-11(16-6-8)7-2-9(13)4-10(14)3-7/h2-6H,1H3 |
Clé InChI |
XGBUVKNRTMOIMC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(N=C1)C2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


